Lipophilicity Differential vs. Regioisomer
The calculated lipophilicity (XLogP3) of 1-bromo-8-chloroisoquinoline is 3.8 [1], which is 0.4 log units higher than its regioisomer 5-bromo-8-chloroisoquinoline (XLogP3 = 3.4) [2]. This difference is significant for predicting membrane permeability and oral bioavailability in drug discovery programs [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 5-Bromo-8-chloroisoquinoline (XLogP3 = 3.4) |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem data) |
Why This Matters
Higher lipophilicity can be crucial for optimizing drug-like properties, influencing absorption, distribution, and target engagement, making 1-bromo-8-chloroisoquinoline a more suitable starting point for CNS or other lipophilic targets.
- [1] PubChem. (2025). 1-Bromo-8-chloroisoquinoline. Computed Properties, XLogP3-AA = 3.8. View Source
- [2] PubChem. (2025). 5-Bromo-8-chloroisoquinoline. Computed Properties, XLogP3-AA = 3.4. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
